N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide
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Overview
Description
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring and a propane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The initial step involves the synthesis of 5-(trifluoromethyl)pyridine. This can be achieved through the trifluoromethylation of pyridine using reagents like trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3).
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Pyrrolidine Ring Formation: : The next step is the formation of the pyrrolidine ring. This can be done through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane and a carbonyl compound under acidic conditions.
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Coupling Reaction: : The pyridine and pyrrolidine intermediates are then coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl) intermediate.
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Sulfonamide Formation: : Finally, the intermediate is reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can be performed on the pyridine ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of pyrrolidine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethylated pyridine derivatives on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine and sulfonamide groups contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide
- N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethane-1-sulfonamide
- N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)butane-1-sulfonamide
Uniqueness
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine ring provides a rigid structure that can interact with various biological targets. The propane sulfonamide group further contributes to its solubility and reactivity, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c1-2-7-22(20,21)18-11-5-6-19(9-11)12-4-3-10(8-17-12)13(14,15)16/h3-4,8,11,18H,2,5-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRSWXHXFTRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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